molecular formula C6H4Cl2O3S B15262432 2-Chloro-6-hydroxybenzene-1-sulfonyl chloride

2-Chloro-6-hydroxybenzene-1-sulfonyl chloride

Cat. No.: B15262432
M. Wt: 227.06 g/mol
InChI Key: WQBJJDZPSOIRBV-UHFFFAOYSA-N
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Description

2-Chloro-6-hydroxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H4Cl2O3S. It is a derivative of benzene, featuring a chloro group, a hydroxy group, and a sulfonyl chloride group. This compound is often used in organic synthesis and various industrial applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-6-hydroxybenzene-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the chlorination of 2-hydroxybenzenesulfonic acid using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Safety measures are crucial due to the corrosive nature of the reagents and the potential release of toxic gases .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-6-hydroxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-hydroxybenzene-1-sulfonyl chloride is unique due to the presence of both a hydroxy group and a sulfonyl chloride group on the benzene ring. This combination of functional groups allows for diverse chemical reactions and applications, making it a valuable compound in organic synthesis and industrial processes .

Properties

Molecular Formula

C6H4Cl2O3S

Molecular Weight

227.06 g/mol

IUPAC Name

2-chloro-6-hydroxybenzenesulfonyl chloride

InChI

InChI=1S/C6H4Cl2O3S/c7-4-2-1-3-5(9)6(4)12(8,10)11/h1-3,9H

InChI Key

WQBJJDZPSOIRBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S(=O)(=O)Cl)O

Origin of Product

United States

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